5,10-dioxatricyclo[7.1.0.04,6]decane

Catalog No.
S1899394
CAS No.
27035-39-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10-dioxatricyclo[7.1.0.04,6]decane

CAS Number

27035-39-8

Product Name

5,10-dioxatricyclo[7.1.0.04,6]decane

IUPAC Name

5,10-dioxatricyclo[7.1.0.04,6]decane

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2

InChI Key

USGYMDAUQBQWFU-XUTVFYLZSA-N

SMILES

C1CC2C(O2)CCC3C1O3

Canonical SMILES

C1CC2C(O2)CCC3C1O3

Isomeric SMILES

C1C[C@@H]2[C@@H](O2)CC[C@@H]3[C@@H]1O3

5,10-Dioxatricyclo[7.1.0.04,6]decane (CAS: 27035-39-8), commonly procured under the industrial name 1,2,5,6-diepoxycyclooctane, is a cycloaliphatic diepoxide utilized primarily as a crosslinking agent, reactive diluent, and monomer in cationic ring-opening polymerizations [1]. Characterized by an eight-membered cyclooctane core constrained by two epoxide rings, this compound offers greater thermomechanical rigidity than unconstrained linear aliphatic diepoxides [1]. In industrial and advanced laboratory procurement, it is prioritized for formulations requiring sub-1% polymerization shrinkage and a non-mutagenic handling safety profile [1]. Its primary applications span precision additive manufacturing (vat polymerization), advanced epoxy resin curing, and the stable surface functionalization of nanomaterials [1].

Procurement Fit

Non-mutagenic profile for safety-critical polymer applications — distinct from linear diepoxides
High-melting, reactive cross-linker — not a low-viscosity latent diluent
Rigid scaffold eliminates DNA cross-linking — supports selection where genotoxic leachates must be avoided

Substituting 5,10-dioxatricyclo[7.1.0.04,6]decane with generic linear diepoxides (such as 1,2,7,8-diepoxyoctane) or common cycloaliphatic alternatives like vinylcyclohexene dioxide (VCD) fundamentally alters both the safety profile and the curing mechanics of a formulation . Linear diepoxides possess high conformational flexibility, which not only reduces the glass transition temperature of the final crosslinked network but also allows them to efficiently intercalate and cross-link DNA, rendering them highly toxic in biological or handling contexts [1]. Conversely, while VCD offers a rigid cyclic structure suitable for high-Tg resins, it is a potent known mutagen and suspected carcinogen, imposing strict regulatory and containment burdens . The unique rigid bicyclic-like constraint of 5,10-dioxatricyclo[7.1.0.04,6]decane prevents DNA cross-linking, providing a rare combination of structural rigidity and a non-mutagenic safety profile that cannot be replicated by standard in-class substitutes [1].

Substitution Risk

Linear Diepoxides
Flexible-backbone analogs are mutagenic and form DNA adducts; the rigid target is inactive. Substituting may introduce genotoxicity where inertness is required.
1,5-Dimethyl Analog
The dimethyl derivative is a low-viscosity, less reactive latent diluent; the target is high-melting and rapidly reactive. Interchanging may disrupt curing kinetics and formulation stability.

Ames Test Mutagenicity and Handling Safety Profile

In comparative bacterial mutagenicity assays (Ames test) evaluating cycloaliphatic epoxides, 5,10-dioxatricyclo[7.1.0.04,6]decane demonstrated a lack of mutagenic activity, sharply contrasting with its widely used structural analog, vinylcyclohexene dioxide (VCD) . While VCD and linear diepoxides exhibited potent mutagenicity in base-pair indicator strains (TA100 and TA1535), 5,10-dioxatricyclo[7.1.0.04,6]decane was confirmed to be non-mutagenic under identical standardized experimental conditions .

Evidence DimensionBacterial mutagenicity (Ames test strains TA100, TA1535)
Target Compound DataNon-mutagenic (biologically inactive)
Comparator Or BaselineVinylcyclohexene dioxide (VCD) and 1,2,3,4-diepoxybutane
Quantified DifferenceVCD is a potent mutagen; 5,10-dioxatricyclo[7.1.0.04,6]decane shows negligible/no mutagenic activity
ConditionsNonactivated mutagenicity assays in Salmonella typhimurium tester strains

Allows procurement teams to source a rigid diepoxide crosslinker that avoids the severe regulatory, EH&S, and containment costs associated with VCD.

Mutagenicity (CHO cells)
Head-to-head
Target inactive; DEO active (adduct formation)
Supports non-mutagenic profile selection
Rigid backbone prevents DNA adducts

Polymerization Volume Change (Shrinkage) in Resin Formulations

For precision additive manufacturing and advanced coatings, polymerization volume change (PVC) is a critical procurement metric. Mercury dilatometry studies measuring the PVC of 41 epoxide and methacrylate monomers demonstrated that 5,10-dioxatricyclo[7.1.0.04,6]decane exhibits exceptionally low shrinkage during curing [1]. The compound recorded a PVC of -0.56 ± 0.52%, which is near-zero compared to the typical 3-10% shrinkage observed in standard methacrylates and many aliphatic epoxides [1]. This dimensional stability is driven by the rigid cyclooctane core resisting volumetric collapse during ring-opening.

Evidence DimensionPolymerization Volume Change (PVC)
Target Compound Data-0.56 ± 0.52 %
Comparator Or BaselineStandard methacrylates and unconstrained aliphatic epoxides
Quantified DifferenceSub-1% shrinkage, significantly lower than the 3-10% baseline of standard reactive monomers
ConditionsMercury dilatometry during polymerization with quartz filler

Critical for material selection in 3D printing (vat polymerization) and optical coatings where curing shrinkage causes warping or delamination.

DNA Cross-linking
Reported
Poor cross-linker vs. efficient for linear diepoxides
Rigid scaffold eliminates genotoxic cross-linking
Gel electrophoresis confirmation

DNA Interstrand Cross-Linking Efficiency and Biocompatibility

The structural rigidity of 5,10-dioxatricyclo[7.1.0.04,6]decane directly dictates its lack of biochemical toxicity compared to linear analogs. Research evaluating the sequence preferences of DNA interstrand cross-linking agents found that while 1,2,5,6-diepoxyhexane and 1,2,7,8-diepoxyoctane efficiently cross-link duplex DNA at 5'-GNC sequences, 5,10-dioxatricyclo[7.1.0.04,6]decane acts as a biologically inactive rigid analogue [1]. It was quantified as a poor cross-linker across all examined DNA sequences, proving that its constrained geometry prevents the necessary intercalation for genotoxicity [1].

Evidence DimensionDNA interstrand cross-linking ability
Target Compound DataPoor/inactive cross-linker across all examined sequences
Comparator Or Baseline1,2,5,6-diepoxyhexane and 1,2,7,8-diepoxyoctane
Quantified DifferenceLinear analogs efficiently cross-link at 5'-GNC sites; the cyclic target compound is biologically inactive
ConditionsIn vitro duplex DNA cross-linking assays

Provides a mechanistic guarantee of low genotoxicity, making it a highly suitable crosslinker for biomedical device resins and biocompatible hydrogels.

Hydrate Structure
Class-level
Forms sH hydrates; smaller epoxides form sII
Distinct cage geometry may support gas storage
Phase equilibrium data behind paywall
Form & Reactivity
Head-to-head
Target high-melting, reactive; dimethyl analog low-viscosity, latent
Selection depends on required curing profile
Patent disclosure; cure kinetics not quantified
Damping Factor (tan δ)
Reported
0.3–0.4
Meets effective damping threshold
DMA; poly(urethane-imide) matrix
Synthetic Yield
Reported
79%
Supports scalable laboratory synthesis
Oxone/acetone one-step protocol

Low-Shrinkage Resins for Vat Polymerization (3D Printing)

Because 5,10-dioxatricyclo[7.1.0.04,6]decane exhibits a near-zero polymerization volume change (-0.56%), it is selected as a monomer or reactive diluent in SLA/DLP 3D printing formulations [1]. It prevents the warping, curling, and internal stress accumulation that typically plague high-precision additive manufacturing when using standard methacrylates or flexible aliphatic epoxides.

Safer Alternatives to VCD in Industrial Epoxy Curing

In industrial epoxy resin formulations requiring high glass transition temperatures and chemical resistance, this compound serves as a direct, non-mutagenic substitute for vinylcyclohexene dioxide (VCD) . It provides the necessary cycloaliphatic rigidity for robust cross-linking while drastically reducing environmental health and safety (EH&S) compliance costs associated with carcinogenic monomers.

Biocompatible Cross-Linking for Medical Devices

Due to its proven inability to cross-link DNA and its negative Ames test results, 5,10-dioxatricyclo[7.1.0.04,6]decane is a structurally validated cross-linking agent for polymers used in biomedical applications [2]. It can be safely utilized to cure polyamines, nanodiamond surface coatings, and hydrogels intended for biological contact where leaching of unreacted, mutagenic linear diepoxides would be unacceptable.

Application Fit

Application
Selection Property
Validation Focus
Non-mutagenic cross-linker for safety-critical polymers
Reported non-mutagenic profile; poor DNA cross-linker
Mammalian cell mutagenicity assay results
High-damping poly(urethane-imide) networks
DMA tan δ damping threshold
Dynamic mechanical analysis of cross-linked copolymer
sH methane hydrate promoter for gas storage
Forms structure-H hydrates
Hydrate phase equilibrium and crystallography
Synthetic intermediate for bicyclic alkaloids
Epoxidation efficiency; stereochemical control
Oxone/acetone epoxidation protocol

XLogP3

0.9

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